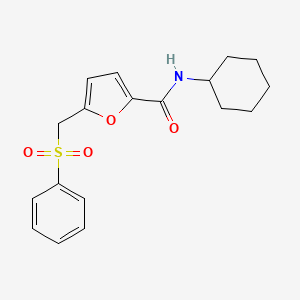
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening compounds for their ability to promote neurogenesis.
Wirkmechanismus
The exact mechanism of action of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is not fully understood, but it is thought to act through several different pathways. One of the main pathways is through the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a key molecule in cellular metabolism and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the production of NAD+ and improve mitochondrial function, which can help protect against oxidative stress and cell death. 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is its ability to promote neurogenesis and protect against neuronal cell death, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments. For example, 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which means that it may need to be administered frequently to maintain its neuroprotective effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one. One area of interest is in the development of more potent and selective analogs of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, which could have improved pharmacological properties. Another area of interest is in the development of novel delivery methods for 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, there is also interest in studying the long-term effects of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one in animal models and in clinical trials, to determine its safety and efficacy as a potential therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one involves several steps, including the reaction of 2-benzylphthalazin-1-one with azepane-1-carbonyl chloride, followed by purification and characterization. The yield of the final product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been extensively studied in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to promote neurogenesis, protect against neuronal cell death, and improve cognitive function. 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has also been studied in models of traumatic brain injury and stroke, where it has been shown to reduce brain damage and improve functional outcomes.
Eigenschaften
IUPAC Name |
4-(azepane-1-carbonyl)-2-benzylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-19-13-7-6-12-18(19)20(22(27)24-14-8-1-2-9-15-24)23-25(21)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJVIDJZMAQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
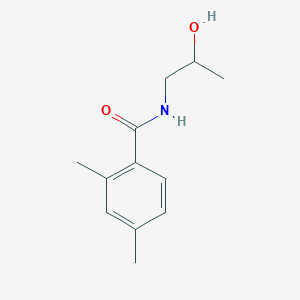
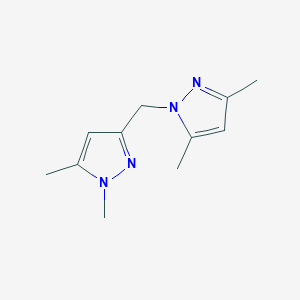
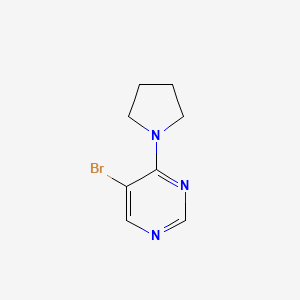

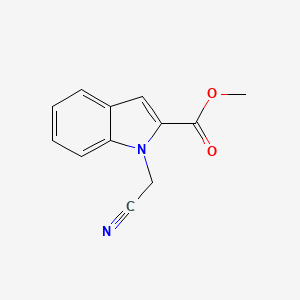
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
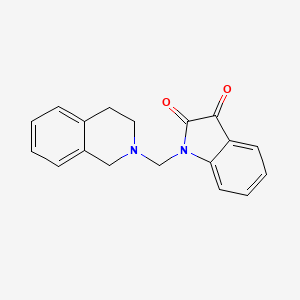
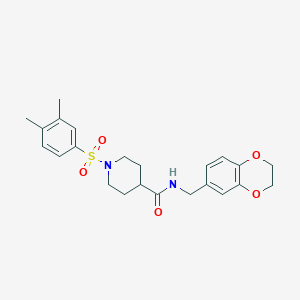
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)
